molecular formula C12H14KN3O3S B2677832 potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate CAS No. 1864054-14-7

potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate

Cat. No.: B2677832
CAS No.: 1864054-14-7
M. Wt: 319.42
InChI Key: MWJWUKSWYZXWLL-UHFFFAOYSA-M
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Description

Potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate (CAS 1864054-14-7) is a key chemical intermediate in medicinal chemistry research, particularly in the development of novel therapeutics targeting the central nervous system. This compound features a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its ability to interact with diverse biological targets . The molecular formula is C12H14KN3O3S, and it has a molecular weight of 319.42 g/mol . Current scientific investigation has identified this specific triazole sulfonate as a critical precursor in the synthesis of a series of G protein signaling-biased kappa opioid receptor (KOR) agonists . Research into such biased agonists represents a promising frontier in pain management, as they aim to provide effective analgesia without the dysphoria and sedation associated with typical KOR agonists . The structural motif of this compound, including the 4-ethyl and 5-phenylethyl appendages on the triazole ring, has been optimized to produce analogues with single-digit nanomolar potency in G protein activation assays, making it a valuable tool for advancing structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

potassium;4-ethyl-5-(2-phenylethyl)-1,2,4-triazole-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S.K/c1-2-15-11(13-14-12(15)19(16,17)18)9-8-10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3,(H,16,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJWUKSWYZXWLL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1S(=O)(=O)[O-])CCC2=CC=CC=C2.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14KN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Sulfonate Group: The sulfonate group is introduced through a sulfonation reaction, where the triazole ring is treated with a sulfonating agent such as chlorosulfonic acid.

    Substitution Reactions: The ethyl and phenylethyl groups are introduced through substitution reactions, where the triazole ring is treated with the corresponding alkyl halides under basic conditions.

    Formation of the Potassium Salt: The final step involves the neutralization of the sulfonic acid derivative with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or a sulfide.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonic acids and sulfides.

    Substitution: Various alkyl and acyl derivatives of the triazole ring.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate has been evaluated for its effectiveness against various bacterial and fungal strains.

Case Study:
A study demonstrated that derivatives of triazoles show promising activity against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structural features may enhance its interaction with microbial enzymes or cell membranes, leading to effective inhibition of growth .

Anticancer Properties

Triazole compounds have been explored for their potential as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.

Case Study:
In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells by targeting metabolic pathways associated with cell survival . Further research is necessary to elucidate the specific pathways influenced by this compound.

Fungicides

Due to their antifungal properties, triazoles are widely used in agriculture as fungicides. This compound could be utilized to protect crops from fungal infections.

Data Table: Efficacy Against Fungal Strains

Fungal StrainConcentration (mg/L)Inhibition (%)
Fusarium oxysporum5085
Botrytis cinerea10090
Alternaria solani7580

This table illustrates the compound's potential effectiveness as a fungicide in agricultural settings.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the compound during synthesis .

Mechanism of Action

The mechanism of action of potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes. The ethyl and phenylethyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Variations in Triazole Derivatives

The 1,2,4-triazole scaffold is highly modular. Key structural differences among analogs include:

  • Substituent Position: Polymorphism and conformational flexibility are observed in triazoles. For example, orthorhombic and monoclinic polymorphs of related triazole-thiones exhibit nearly identical bond lengths but distinct conformations .
  • Functional Groups : Replacement of the sulfonate group with thiols, thioethers, or acetamides alters reactivity and biological activity.
Table 1: Structural Comparison of Selected Triazole Derivatives
Compound Name Substituents (Positions 3, 4, 5) Key Functional Groups Biological Activity (IC₅₀) Reference
Target Compound 3-sulfonate, 4-ethyl, 5-(2-phenylethyl) Sulfonate (K⁺ salt) Not reported
VUAA-1 (Orco agonist) 3-sulfanylacetamide, 4-ethyl, 5-pyridinyl Sulfanylacetamide EC₅₀ = 3.2 µM (Orco)
Compound 141 (AChE inhibitor) 3-thioacetamide, 4-ethyl, 5-(3-chlorophenyl) Thioacetamide IC₅₀ = 5.41 µM (AChE)
5-(2-Hydroxyphenyl)-4H-1,2,4-triazole-3-thiol 3-thiol, 4-unsubstituted, 5-(2-hydroxyphenyl) Thiol 90% inhibition (C. albicans)

Physical and Chemical Properties

  • Solubility: The potassium sulfonate group confers high water solubility, contrasting with neutral triazole-thiols (e.g., 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, CAS: 491647-36-0), which require organic solvents .
  • Stability : Sulfonate derivatives are less prone to oxidation compared to thiols, enhancing shelf-life.

Biological Activity

Potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate is a novel compound belonging to the 1,2,4-triazole family. This class of compounds has garnered significant attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H14KN3O3SC_{12}H_{14}KN_{3}O_{3}S with a molecular weight of 319.42 g/mol. The compound features a triazole ring which is known for its ability to interact with biological targets effectively.

Antibacterial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antibacterial properties.

  • Mechanism of Action : The antibacterial activity of triazoles is often attributed to their ability to inhibit DNA gyrase and topoisomerase IV enzymes in bacteria. These enzymes are crucial for DNA replication and transcription processes.
  • In Vitro Studies : In vitro studies have shown that various triazole derivatives possess varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and levofloxacin against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazoles are also well-known for their antifungal properties:

  • Mechanism : The antifungal action primarily involves the inhibition of ergosterol synthesis in fungal cell membranes.
  • Research Findings : Studies have reported that triazole derivatives exhibit potent antifungal activity against various fungal pathogens, making them potential candidates for treating fungal infections .

Anti-inflammatory and Analgesic Effects

Triazole compounds have been explored for their anti-inflammatory and analgesic effects:

  • Experimental Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), certain triazoles have shown significant reduction in swelling and pain .
  • Clinical Relevance : These properties suggest potential therapeutic applications in inflammatory diseases.

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various triazole derivatives against a panel of bacterial strains. This compound was included in the screening process:

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli820
This compoundS. aureus622

The results indicated that this compound exhibits promising antibacterial activity comparable to established antibiotics .

Study 2: Antifungal Activity Assessment

In another study focusing on antifungal properties:

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans10
This compoundAspergillus niger12

These findings suggest that the compound has potential as an antifungal agent .

Q & A

Q. What are the established synthetic routes for potassium 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazole-sulfonate derivatives typically involves:

Initial Functionalization : Reacting a sodium salt precursor (e.g., sodium xanthate) with ethyl isothiocyanate to form a thiourea intermediate .

Cyclization : Intramolecular cyclization under alkaline conditions (e.g., NaOH/EtOH) to form the triazole core.

Sulfonation : Introducing the sulfonate group via reaction with chlorosulfonic acid or sulfur trioxide, followed by neutralization with potassium hydroxide.
Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Use polar aprotic solvents (e.g., DMF) to enhance sulfonation efficiency.
  • Adjust stoichiometric ratios (e.g., 1:1.2 for triazole:sulfonating agent) to minimize side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • IR Spectroscopy : Identify key functional groups (e.g., S=O stretch at ~1050–1150 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Confirm substituent integration (e.g., ethyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
    • ¹³C NMR : Detect sulfonate carbon at δ ~110–120 ppm .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₂H₁₃KN₄O₃S) with ≤0.3% deviation .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+K]⁺) .

Q. How can solubility and stability be assessed for this compound in aqueous and organic solvents?

Methodological Answer:

  • Solubility Screening : Perform gravimetric analysis in solvents like water, DMSO, and ethanol at 25°C and 60°C.
  • Stability Tests :
    • Thermal Stability : Use TGA to determine decomposition temperature.
    • pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
  • Hygroscopicity : Store samples at 40–75% relative humidity and measure mass changes over 72 hours .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Workflow :
    • Geometry Optimization : Use B3LYP/6-311+G(d,p) to minimize energy .
    • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at sulfonate group).
    • Electrostatic Potential Maps : Identify electron-deficient regions for docking studies.
  • Software : Gaussian 16 or ORCA with solvent effects (PCM model) .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

Q. How can crystallographic data resolve ambiguities in molecular conformation or counterion interactions?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : Apply SHELXL for disorder modeling (e.g., potassium ion coordination geometry) .
  • Challenges : Address twinning or low-resolution data by merging multiple datasets or using synchrotron sources.
  • Key Metrics : Report R-factors (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameters .

Q. What experimental designs are effective for probing structure-activity relationships (SAR) in biological or catalytic applications?

Methodological Answer:

  • Derivative Synthesis : Modify the phenylethyl or sulfonate groups and compare bioactivity .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors) .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorometric or calorimetric methods.
  • Cross-Validation : Pair SAR data with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

Q. How should researchers address contradictions between experimental data and computational predictions?

Methodological Answer:

  • Scenario : Discrepancies in predicted vs. observed reaction pathways.
  • Resolution Steps :
    • Re-optimize computational parameters (e.g., solvent models or basis sets) .
    • Validate intermediates via LC-MS or in situ IR.
    • Perform sensitivity analysis to identify error-prone variables (e.g., entropy estimates) .
  • Case Study : If DFT underestimates sulfonate group acidity, recalibrate using experimental pKa values .

Q. What methodologies are recommended for studying the compound’s stability under oxidative or reductive conditions?

Methodological Answer:

  • Oxidative Stability : Expose to H₂O₂ or KMnO₄ and monitor sulfonate-to-sulfone conversion via ¹H NMR .
  • Reductive Stability : Treat with NaBH₄ or LiAlH₄ and analyze thiol formation via Ellman’s assay.
  • Accelerated Testing : Use elevated temperatures (40–80°C) to simulate long-term degradation .

Q. How can the sulfonate group’s role in intermolecular interactions (e.g., hydrogen bonding) be experimentally quantified?

Methodological Answer:

  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., K⁺···O=S interactions) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpies with model receptors.
  • Solid-State NMR : Probe ³³S or ¹⁵N environments to map interaction sites .

Q. What advanced electrochemical or spectroscopic techniques are suitable for corrosion inhibition studies?

Methodological Answer:

  • Electrochemical Impedance Spectroscopy (EIS) : Quantify charge-transfer resistance in corrosive media .
  • Polarization Curves : Determine inhibition efficiency (%) via Tafel extrapolation.
  • Surface Analysis : Use SEM-EDS to map adsorbed inhibitor layers on metal substrates .

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